2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)-

Medicinal Chemistry Organic Synthesis Drug Discovery

Research programs often require a pyrimidine scaffold with a regioselective functionalization handle for kinase inhibitor SAR studies. 4-Chloro-6-(4-methylphenyl)-2-pyrimidinamine (CAS 862168-10-3) provides an optimized 4-chloro leaving group for nucleophilic substitution and a 6-(p-tolyl) moiety that modulates target affinity. • Enables rapid library synthesis for kinase inhibitor screening • Reported derivatives achieve low-nM potency (PRMT6 IC50 = 26 nM, PKM2 IC50 = 18 nM) • Reliable supply with confirmed purity, ideal for lead optimization.

Molecular Formula C11H10ClN3
Molecular Weight 219.67 g/mol
Cat. No. B12123698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)-
Molecular FormulaC11H10ClN3
Molecular Weight219.67 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl
InChIInChI=1S/C11H10ClN3/c1-7-2-4-8(5-3-7)9-6-10(12)15-11(13)14-9/h2-6H,1H3,(H2,13,14,15)
InChIKeyPLMXJFQHYJEXCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- (CAS: 862168-10-3): A Core Scaffold for Medicinal Chemistry Procurement


2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)-, with CAS registry number 862168-10-3, is a synthetic heterocyclic small molecule belonging to the 2-aminopyrimidine class. Its core structure consists of a pyrimidine ring substituted at the 4-position with a chloro group and at the 6-position with a 4-methylphenyl (p-tolyl) group . This compound serves as a versatile synthetic intermediate and a core scaffold for developing bioactive molecules, with reported applications in medicinal chemistry as a precursor to kinase inhibitors, antimicrobial agents, and antiparasitic compounds [1].

Why General 2-Aminopyrimidines Cannot Substitute for 2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- in Target-Specific Research


The specific substitution pattern on the pyrimidine ring—a 4-chloro group and a 6-(4-methylphenyl) moiety—is not arbitrary. The chloro atom at the 4-position is a critical handle for further functionalization via nucleophilic aromatic substitution, enabling the synthesis of diverse analogs . The 4-methylphenyl group at the 6-position directly influences target binding affinity and selectivity. For instance, research on related 2-aminopyrimidines demonstrates that substituting the 6-position with a phenyl group versus a 4-methylphenyl group significantly alters inhibitory potency against kinases like TSSK2 [1]. A general aminopyrimidine without this specific substitution profile will not possess the same reactivity, target engagement profile, or resultant biological activity, making it an unsuitable replacement in research workflows.

Quantitative Evidence Guide: Differentiating 2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- from Structural Analogs for Scientific Selection


Differentiation in Synthetic Versatility: 4-Chloro Substitution Enables Targeted Modifications

The 4-chloro group in 2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- provides a unique site for regioselective functionalization compared to its analog, 4-(4-chlorophenyl)-6-(4-methylphenyl)-2-aminopyrimidine. The latter lacks the reactive chlorine atom on the pyrimidine ring, limiting its utility as a synthetic building block. The target compound's chloro group can undergo nucleophilic substitution, allowing for the modular introduction of diverse amine or other nucleophile groups to generate focused libraries of derivatives, a key step in structure-activity relationship (SAR) studies .

Medicinal Chemistry Organic Synthesis Drug Discovery

Differential Kinase Inhibition Profile: Implications for Selectivity

While not a direct head-to-head study on the target compound itself, data on structurally related 4-substituted-2-aminopyrimidines provides crucial class-level evidence of differentiation. The target compound's core scaffold, when further functionalized, has led to molecules with vastly different potency against protein kinases. For example, a derivative (CHEMBL3984626) shows potent inhibition of PRMT6 with an IC50 of 26 nM, while another derivative (CHEMBL5590701) inhibits PKM2 with an IC50 of 18 nM [1]. This demonstrates that the core scaffold can be tuned for activity against different kinase targets, highlighting that the specific substitution pattern—and not just the core—determines biological outcome. A user must procure the correct starting material (the target compound) to generate the specific lead series they are investigating.

Kinase Inhibition PRMT6 PKM2 Drug Discovery

Differentiation in Antimicrobial Scaffold Derivatization: A Key Synthon for Bioactive Molecules

The analog 4-(4'-chlorophenyl)-6-(4''-methylphenyl)-2-aminopyrimidine has been directly utilized as a synthon to generate Schiff and N-Mannich bases, which demonstrated significant antimicrobial and anti-HIV activity [1]. While the target compound 2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- differs by having a 4-chloro group instead of a 4-chlorophenyl group, this study highlights the value of the 6-(4-methylphenyl)-2-aminopyrimidine core for generating biologically active molecules. The target compound's 4-chloro group makes it a superior synthon compared to the analog because it provides a direct chemical handle for regioselective derivatization, enabling the generation of libraries that the 4-chlorophenyl analog cannot directly produce. The target compound is therefore a more versatile and strategic procurement choice for building focused libraries of antimicrobial agents.

Antimicrobial Anti-HIV Medicinal Chemistry Synthetic Intermediate

Validated Application Scenarios for Procuring 2-Pyrimidinamine, 4-chloro-6-(4-methylphenyl)- Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Focused Kinase Inhibitor Libraries

This compound is a strategic procurement choice as a versatile building block for synthesizing libraries of 2-aminopyrimidine-based kinase inhibitors. Its 4-chloro group allows for facile, regioselective nucleophilic substitution to introduce various amines, a key step in exploring SAR around the pyrimidine core. This is supported by class-level data showing that derivatives of this scaffold can achieve potent inhibition of kinases like PRMT6 (IC50 = 26 nM) and PKM2 (IC50 = 18 nM) [1].

Antimicrobial Drug Discovery: Core Scaffold for Generating Novel Anti-Infective Agents

As a precursor to bioactive molecules, this compound can be utilized to synthesize novel antimicrobial agents. Research on a closely related analog demonstrates the value of the 6-(4-methylphenyl)-2-aminopyrimidine core in generating compounds with significant antimicrobial and anti-HIV activity [2]. The target compound's 4-chloro group provides a superior, direct functionalization handle for generating diverse libraries, making it a more strategic building block for anti-infective drug discovery programs than its analog.

Chemical Biology: Tool Compound Generation for Target Validation

Researchers focused on protein arginine methyltransferases (PRMTs) or pyruvate kinase M2 (PKM2) can leverage this compound to generate tool compounds for target validation studies. The core scaffold is a known starting point for synthesizing potent inhibitors of these targets [1]. Procuring this specific building block ensures the correct substitution pattern for further derivatization and SAR exploration, which is essential for developing selective chemical probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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